(R)-Boc-Serine hydrate is a valuable building block for the synthesis of peptides containing the L-Serine amino acid. The tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality during peptide chain assembly and can be selectively removed under specific conditions to allow for further bond formation. This property makes (R)-Boc-Serine hydrate a crucial component in the creation of complex peptides with desired functionalities (https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-Butoxycarbonyl-L-serine).
The hydroxyl group and the protected amine of (R)-Boc-Serine hydrate can be further manipulated to introduce various functionalities, leading to the generation of novel serine derivatives. These derivatives can serve as probes for studying biological processes or act as starting materials for the synthesis of more complex molecules with potential therapeutic applications ().
The presence of a chiral center in (R)-Boc-Serine hydrate makes it a valuable tool for studying stereochemical effects in reactions. The "R" configuration ensures that the molecule interacts with other chiral entities in a predictable manner, allowing researchers to probe the influence of spatial arrangement on reactivity and selectivity.
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate is a complex organic compound notable for its unique structural features. It contains a tert-butoxycarbonyl (Boc) protecting group, a hydroxypropanoic acid moiety, and an amino group. The compound has the molecular formula and a molecular weight of approximately 223.22 g/mol. It typically appears as a white to off-white solid and has a melting point ranging from 50 to 52 °C .
As a derivative of L-serine, (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate may play roles in several biological processes, including protein synthesis and the production of phospholipids. Its mechanism of action involves interactions with specific molecular targets, potentially inhibiting certain enzymes and participating in hydrogen bonding with biological macromolecules . Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it relevant for therapeutic applications.
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate typically involves several steps:
This compound has diverse applications across various fields:
Studies on (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate have explored its interactions with biological targets. For instance, its Boc-protected amine can inhibit specific enzymes, while its hydroxy group enhances interactions with macromolecules through hydrogen bonding. These properties are crucial for understanding its role in biochemical pathways and therapeutic applications.
Several compounds share structural similarities with (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | Similar Boc protection; different alkyl chain | Different reactivity due to alkene presence |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid | Contains a phenyl group instead of hydroxy | Potentially different biological activity due to phenyl substitution |
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate | Enantiomer with similar structure | Different optical activity affecting biological interactions |
Uniqueness: The hydroxy group in (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate distinguishes it from these similar compounds, providing unique chemical reactivity and potential biological activities that merit further investigation .
This comprehensive overview underscores the significance of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate in scientific research and industrial applications, highlighting its unique structural characteristics and diverse functionalities.
The classical synthesis of tert-butoxycarbonyl-D-serine relies primarily on the protection of D-serine using di-tert-butyl dicarbonate under basic conditions [13] [15] [21]. The fundamental approach involves treating D-serine with di-tert-butyl dicarbonate in the presence of a suitable base such as triethylamine, sodium hydroxide, or sodium bicarbonate [20] [24] [25].
The most established classical method employs aqueous conditions with sodium bicarbonate or sodium carbonate as the base [15] [32]. In this procedure, D-serine is dissolved in water, and di-tert-butyl dicarbonate is added along with the base at temperatures ranging from 0-40°C [15] [20]. The reaction typically proceeds for 0.5-4 hours with vigorous stirring, yielding the protected amino acid in high purity [15].
Classical Synthesis Conditions | Details |
---|---|
Base | Sodium bicarbonate, sodium carbonate, triethylamine |
Solvent | Water, tetrahydrofuran, acetone-water mixture |
Temperature | 0-40°C |
Reaction Time | 0.5-4 hours |
Typical Yield | 85-95% |
Alternative classical approaches utilize organic solvents such as tetrahydrofuran or dichloromethane [20] [24]. The tetrahydrofuran method involves heating the amine substrate with di-tert-butyl dicarbonate at 40°C, while the dichloromethane approach operates at room temperature with 4-dimethylaminopyridine as the catalytic base [20] [24].
Modern synthetic strategies for tert-butoxycarbonyl-D-serine have focused on improving reaction efficiency, reducing environmental impact, and enhancing product purity [15] [17]. Contemporary approaches have introduced mixed solvent systems that combine the advantages of aqueous and organic phases [15].
One significant advancement involves the use of acetone-water mixtures as the reaction medium [15]. This system demonstrates superior performance compared to purely aqueous or organic conditions, providing excellent yields while facilitating easier product isolation [15]. The acetone-water system allows for improved solubility of both reactants and products, leading to more homogeneous reaction conditions [15].
Flow chemistry represents another modern advancement in tert-butoxycarbonyl amino acid synthesis [17]. Continuous flow processing enables precise temperature and pressure control, allowing reactions to proceed at elevated temperatures that exceed the atmospheric boiling point of conventional solvents [17]. Flow reactors have demonstrated improved yields and reduced reaction times compared to traditional batch processes [17].
Modern Optimization Strategies | Advantages |
---|---|
Mixed solvent systems | Enhanced solubility, improved yields |
Flow chemistry | Precise control, elevated temperatures |
Catalytic bases | Reduced base loading, cleaner reactions |
Solvent-free conditions | Environmental benefits, simplified workup |
Solvent-free protection methods have emerged as environmentally benign alternatives [13]. These approaches involve direct mixing of the amino acid substrate with di-tert-butyl dicarbonate without additional solvents, relying on the inherent reactivity of the system to drive the reaction to completion [13].
Stereoselective synthesis of tert-butoxycarbonyl-D-serine requires careful consideration of the stereochemical integrity of the starting D-serine [9] [10] [12]. The protection reaction itself does not affect the stereocenter at the alpha-carbon, but subsequent transformations must preserve the desired stereochemistry [9] [10].
Advanced stereoselective approaches utilize chiral auxiliaries and directing groups to ensure high diastereoselectivity in subsequent reactions [9] [10]. The tert-butoxycarbonyl group itself can serve as a stereodirecting element in certain transformations, particularly when combined with other protecting groups [9].
Grignard addition reactions to tert-butoxycarbonyl-protected serine aldehydes demonstrate remarkable stereoselectivity when appropriate conditions are employed [9] [10]. The use of alternative protecting groups such as tosyl amides has shown enhanced anti-selectivity compared to tert-butoxycarbonyl systems in certain cases [9].
Stereoselective Approaches | Selectivity Ratio | Conditions |
---|---|---|
Grignard addition to Garner aldehyde | 3:1 to 6:1 anti/syn | Standard conditions |
Tosyl-directed Grignard addition | 8.5:1 anti/syn | Low temperature |
Weinreb amide reduction | 10:1 anti/syn | Lithium tri-tert-butoxyaluminum hydride |
Green chemistry approaches to tert-butoxycarbonyl-D-serine synthesis emphasize waste reduction, energy efficiency, and the use of benign solvents [13] [15] [22]. Water-based synthesis represents the most environmentally friendly approach, eliminating the need for organic solvents while maintaining high reaction efficiency [15] [20].
The development of catalyst-free protection methods reduces the environmental burden associated with metal catalysts and complex workup procedures [13]. Simple stirring of the amine substrate with di-tert-butyl dicarbonate in water at ambient temperature exemplifies this approach [20] [24].
Solvent recovery and recycling protocols have been developed to minimize waste generation [15]. The use of low-boiling solvents such as acetone facilitates easy recovery through distillation, allowing for multiple reuse cycles without significant loss of efficiency [15].
Green Chemistry Metrics | Traditional Method | Green Alternative |
---|---|---|
Solvent usage | High organic solvent consumption | Water-based or solvent-free |
Energy requirements | Elevated temperatures | Room temperature |
Waste generation | Significant organic waste | Minimal aqueous waste |
Atom economy | Moderate | High |
Enzymatic approaches to D-serine synthesis rely primarily on serine racemase, a pyridoxal 5'-phosphate dependent enzyme that catalyzes the conversion of L-serine to D-serine [8] [26] [27] [28]. This enzyme represents the first racemase identified in human biology and offers a highly selective route to D-serine production [26] [28].
Serine racemase demonstrates remarkable substrate specificity, showing approximately 1.5% activity toward L-alanine compared to L-serine, while exhibiting no detectable activity toward L-threonine or L-aspartate [8]. The enzyme requires pyridoxal 5'-phosphate as a cofactor and is stimulated by divalent cations such as magnesium [8] [26].
The enzymatic production of D-serine through serine racemase occurs under physiological conditions, typically at pH 8.0 and 37°C [8]. The reaction monitoring utilizes chemiluminescent assays that specifically detect D-serine formation through D-amino acid oxidase-mediated detection [8].
Enzymatic Synthesis Parameters | Optimal Conditions |
---|---|
pH | 8.0 |
Temperature | 37°C |
Cofactor | Pyridoxal 5'-phosphate (15 μM) |
Activators | Magnesium ions, ATP |
Substrate concentration | 20 mM L-serine |
Chemoenzymatic approaches combine enzymatic D-serine production with chemical protection steps [11]. Beta-galactosidase-catalyzed transgalactosylation reactions have been employed to modify serine derivatives, demonstrating the versatility of enzymatic modifications in amino acid chemistry [11].
Scalability of tert-butoxycarbonyl-D-serine synthesis requires careful optimization of reaction parameters to maintain efficiency at larger scales [29] [31]. Industrial-scale synthesis typically employs continuous processes that ensure consistent product quality while minimizing batch-to-batch variation [17] [29].
The choice of synthetic route significantly impacts scalability considerations [15] [29]. Aqueous-based protection methods offer advantages for large-scale production due to reduced solvent costs, simplified waste management, and enhanced safety profiles [15] [20].
Process optimization for research applications focuses on achieving high throughput while maintaining flexibility for varying substrate requirements [29]. Automated synthesis platforms have been developed to handle multiple protection reactions simultaneously, enabling efficient parallel synthesis of amino acid derivatives [29] [31].
Scalability Factors | Laboratory Scale | Research Scale | Process Scale |
---|---|---|---|
Batch size | 1-10 g | 10-100 g | >1 kg |
Reaction time | 2-4 hours | 4-8 hours | 6-12 hours |
Yield consistency | ±5% | ±3% | ±1% |
Purity requirements | >95% | >98% | >99% |
Quality control measures for scaled synthesis include in-process monitoring of reaction progress, real-time analysis of product formation, and comprehensive characterization of final products [29]. High-performance liquid chromatography serves as the primary analytical method for purity assessment and enantiomeric excess determination [5] [29].
The molecular reactivity profile of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate demonstrates significant solvent-dependent behavior that fundamentally influences both chemical stability and reaction outcomes. Comprehensive investigation across multiple solvent systems reveals distinct patterns of reactivity that correlate with solvent polarity, hydrogen bonding capacity, and dielectric properties [1] [2] [3].
In aqueous environments, the compound exhibits moderate solubility with enhanced hydroxyl group reactivity due to extensive hydrogen bonding networks. The zwitterionic nature of the molecule becomes predominant in water, leading to stabilization of the ionic forms and increased susceptibility to nucleophilic attack at the carboxyl carbon [3] [4]. Water-acetone mixtures (50:50 ratio) demonstrate optimal conditions for tert-butoxycarbonyl protection reactions, achieving 90-95% efficiency while maintaining fast reaction kinetics [1] [5].
Dioxane-water binary systems provide excellent solubility characteristics and facilitate rapid Boc protection with 85-90% efficiency. The ability of dioxane to coordinate with metal catalysts while maintaining sufficient polarity for amino acid dissolution makes this system particularly valuable for preparative applications [2] [6]. Dimethylformamide systems containing strong acids demonstrate exceptional versatility, with yields ranging from 80-99% depending on reaction conditions and base additives [3].
Solvent System | Solubility | Boc Protection Efficiency (%) | Reaction Rate (Relative) | Hydroxyl Group Reactivity |
---|---|---|---|---|
Water | Moderate | 75-85 | Medium | High |
Acetone/Water (50:50) | High | 90-95 | Fast | Medium |
Dioxane/Water (50:50) | High | 85-90 | Fast | Medium |
Tetrahydrofuran (THF) | Good | 80-85 | Medium | Low |
Dichloromethane (DCM) | Good | 70-80 | Slow | Low |
Acetonitrile | Good | 80-85 | Medium | Low |
Methanol | High | 85-90 | Fast | High |
Dimethylformamide (DMF) | High | 80-99 | Fast | Medium |
Toluene | Limited | 60-70 | Very Slow | Very Low |
Tert-butyl acetate | Good | 85-90 | Medium | Low |
Aprotic polar solvents such as acetonitrile and dichloromethane demonstrate reduced hydroxyl group reactivity but maintain adequate solubility for most synthetic applications. The lower dielectric constants of these solvents result in decreased solvation of charged intermediates, leading to altered reaction mechanisms and reduced selectivity [7] [8]. Conversely, protic solvents like methanol enhance both solubility and reactivity through hydrogen bonding interactions, particularly with the hydroxyl functionality [9] [10].
The mechanism of tert-butoxycarbonyl deprotection in acidic media proceeds through a well-characterized stepwise process involving protonation, carbocation formation, and subsequent decarboxylation. The reaction exhibits complex kinetic behavior with second-order dependence on acid concentration under specific conditions [11] [12].
Initial protonation of the carbamate oxygen occurs rapidly and reversibly, forming a protonated intermediate that subsequently undergoes heterolytic cleavage of the carbon-oxygen bond. This step generates a tert-butyl cation and a carbamic acid intermediate [12] [13]. The rate-determining step involves the formation and stabilization of the tert-butyl carbocation, which explains the enhanced reactivity observed with electron-donating substituents.
The carbamic acid intermediate undergoes spontaneous decarboxylation to yield carbon dioxide and the free amine. Under strongly acidic conditions, the amine product exists predominantly as the ammonium salt, requiring subsequent neutralization for isolation [14] [2] [6]. The overall reaction can be represented as a series of equilibria, with the position of equilibrium strongly dependent on acid strength and concentration.
Acid System | Concentration (M) | Reaction Time (min) | Deprotection Yield (%) | Selectivity |
---|---|---|---|---|
Trifluoroacetic acid (TFA) | 1.0-5.0 | 5-10 | 95-99 | High |
Hydrochloric acid (HCl) | 1.0-4.0 | 30-60 | 85-95 | High |
Sulfuric acid (H2SO4) | 0.5-2.0 | 60-120 | 80-90 | Medium |
Oxalyl chloride/Methanol | 0.1-0.5 | 60-240 | 85-90 | High |
Formic acid | 90-100% | 120-300 | 70-85 | Medium |
Methanesulfonic acid | 0.5-2.0 | 30-90 | 80-95 | High |
Bis(trifluoromethanesulfonyl)imide | 0.1-1.0 | 10-30 | 90-98 | Very High |
Trifluoroacetic acid demonstrates exceptional efficiency for Boc deprotection, achieving 95-99% yields within 5-10 minutes at room temperature. The high acidity and low nucleophilicity of the trifluoroacetate anion minimize side reactions while promoting rapid carbocation formation [14] [2]. Alternative acid systems such as hydrochloric acid in organic solvents provide comparable selectivity but require longer reaction times.
Recent investigations have revealed that oxalyl chloride in methanol provides a unique mechanistic pathway involving electrophilic activation of the carbamate carbonyl. This approach offers advantages in terms of mild conditions and high selectivity, particularly for substrates containing other acid-sensitive functional groups [14] [15] [16]. The proposed mechanism involves initial coordination of oxalyl chloride to the carbamate oxygen, followed by nucleophilic attack by methanol and subsequent elimination.
The hydroxyl group in (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate exhibits characteristic reactivity patterns that reflect both electronic and steric influences. The primary hydroxyl functionality demonstrates enhanced nucleophilicity compared to secondary and tertiary alcohols, leading to preferential reaction under mild conditions [17] [18] [19].
Hydrogen bonding interactions represent the most facile reaction pathway, occurring rapidly and reversibly under physiological conditions. The hydroxyl group readily participates in intermolecular hydrogen bonding networks, influencing both solubility and conformational preferences [18] [19]. This behavior is particularly pronounced in aqueous environments where extensive hydration shells form around the polar functionalities.
Esterification reactions proceed efficiently under acidic conditions, with selectivity factors ranging from 2.5-3.0 relative to competing processes. The mechanism involves protonation of the carboxylic acid component followed by nucleophilic attack by the hydroxyl group. Rate enhancement is observed in the presence of dehydrating agents such as dicyclohexylcarbodiimide or coupling reagents like EDC [17] [20].
Reaction Type | Relative Rate | Selectivity Factor | pH Dependence | Temperature Effect |
---|---|---|---|---|
Hydrogen bonding | Very Fast | 1.0 | Moderate | Low |
Esterification | Fast | 2.5-3.0 | High | High |
Etherification | Medium | 1.5-2.0 | High | High |
Oxidation | Fast | 3.0-4.0 | Low | Medium |
Acylation | Medium | 2.0-2.5 | High | High |
Alkylation | Slow | 1.2-1.5 | High | Medium |
Sulfation | Fast | 4.0-5.0 | Very High | Medium |
Phosphorylation | Medium | 2.5-3.5 | High | High |
Oxidation reactions demonstrate high selectivity factors (3.0-4.0) due to the electronic properties of the primary hydroxyl group. Common oxidizing agents such as pyridinium chlorochromate, Dess-Martin periodinane, and TEMPO-based systems show excellent chemoselectivity for the hydroxyl functionality over other oxidizable groups [19] [21]. The mechanism typically involves initial coordination of the oxidant to the hydroxyl oxygen, followed by hydride abstraction and formation of the corresponding aldehyde.
Acylation reactions proceed through nucleophilic substitution mechanisms, with the hydroxyl group acting as a nucleophile toward activated carboxylic acid derivatives. N-hydroxysuccinimide esters demonstrate particular utility, providing high yields and minimal side product formation [18]. The reaction rate shows strong pH dependence, with optimal conditions occurring under mildly basic conditions where deprotonation of the hydroxyl group enhances nucleophilicity.
The conformational behavior of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate reflects the complex interplay between steric, electronic, and hydrogen bonding interactions. The molecule adopts multiple low-energy conformations that are accessible through rotation about single bonds, with energy barriers typically ranging from 8-15 kJ/mol [22] [23] [24].
Ramachandran analysis reveals preferential adoption of β-sheet and turn conformations for the L-configuration, with dihedral angles φ ranging from -60° to -120° and ψ angles from -45° to +135°. These conformational preferences arise from minimization of steric clashes between the tert-butoxycarbonyl group and the hydroxyl-containing side chain [24] [25]. The D-configuration shows complementary behavior, favoring left-handed helical conformations with opposite dihedral angle preferences.
The presence of the hydrate water molecule significantly influences conformational dynamics by providing additional hydrogen bonding opportunities. Molecular dynamics simulations indicate that the hydrated form exhibits reduced conformational flexibility compared to the anhydrous compound, with the water molecule serving as a conformational anchor [26] [23]. This stabilization manifests as increased population of extended conformations and reduced interconversion rates between conformational states.
Parameter | L-configuration | D-configuration | Hydrated form |
---|---|---|---|
Dihedral angle φ (degrees) | -60 to -120 | +60 to +120 | Variable |
Dihedral angle ψ (degrees) | -45 to +135 | +45 to -135 | Variable |
Chi angle χ1 (degrees) | 180 ± 30 | -180 ± 30 | Restricted |
Ramachandran preference | β-sheet, turn | Left-handed helix | Turn/coil |
Secondary structure tendency | Extended/turn | Extended/turn | Irregular |
Hydrogen bonding capacity | High | High | Very High |
Steric hindrance factor | Medium | Medium | High |
Conformational flexibility | High | High | Medium |
The tert-butoxycarbonyl protecting group introduces significant steric bulk that influences both local and global conformational preferences. Unlike peptide bonds, the urethane linkage in Boc-protected amino acids exhibits comparable energies for cis and trans conformations, leading to increased conformational heterogeneity in solution [24]. This behavior contrasts sharply with natural peptides where trans conformations strongly predominate.
Stereochemical implications extend beyond simple conformational preferences to influence reactivity patterns and molecular recognition. The (R)-configuration at the α-carbon restricts approach trajectories for nucleophilic reagents, leading to enhanced selectivity in many transformations [22] [27]. This stereochemical control proves particularly valuable in asymmetric synthesis applications where facial selectivity determines product outcomes.
Temperature effects on the reaction kinetics of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate follow Arrhenius behavior across the temperature range of 0-100°C. The activation energies for various transformation pathways range from 60-95 kJ/mol, reflecting the diverse mechanistic requirements of different reaction types [28] [29] [30].
At low temperatures (0-10°C), reaction rates are significantly reduced with rate constants of approximately 1.2 × 10⁻⁴ M⁻¹s⁻¹ for typical transformations. The high activation energy (85-95 kJ/mol) in this range reflects the need to overcome substantial energy barriers for bond breaking and formation processes [31] [28]. Side reactions remain minimal (<5%) due to the high selectivity achievable under kinetic control.
Temperature (°C) | Reaction Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Half-life (min) | Side Reactions (%) |
---|---|---|---|---|
0-10 | 1.2 × 10⁻⁴ | 85-95 | 2400-3000 | < 5 |
10-25 | 4.5 × 10⁻⁴ | 80-90 | 800-1200 | < 5 |
25-40 | 1.8 × 10⁻³ | 75-85 | 200-400 | 5-10 |
40-60 | 6.2 × 10⁻³ | 70-80 | 60-120 | 10-15 |
60-80 | 2.1 × 10⁻² | 65-75 | 20-40 | 15-25 |
80-100 | 7.8 × 10⁻² | 60-70 | 5-15 | 25-35 |
Moderate temperature ranges (25-40°C) represent optimal conditions for most synthetic applications, providing reasonable reaction rates while maintaining high selectivity. The activation energy decreases to 75-85 kJ/mol, and half-lives range from 200-400 minutes depending on specific reaction conditions [28] [32]. This temperature window provides an excellent balance between reaction efficiency and product quality.
At elevated temperatures (60-100°C), reaction rates increase dramatically but are accompanied by increased side reaction formation. The activation energy continues to decrease (60-70 kJ/mol), but competing pathways become thermodynamically accessible [29] [30]. Side reactions include decarboxylation, dehydration, and cyclization processes that can significantly impact product yields and purity.
The temperature dependence of different reaction types varies considerably based on mechanistic requirements. Hydrogen bonding interactions show minimal temperature effects due to their predominantly electrostatic nature, while covalent bond formation and breaking processes exhibit strong temperature sensitivity [19] [32]. This differential behavior provides opportunities for selective reaction control through careful temperature optimization.